1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key IR absorption bands include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, Acetone-d₆) :
- δ 10.21 (s, 1H) : Aldehyde proton.
- δ 3.81–3.89 (s, 6H) : N-methyl groups.
- δ 2.29–2.35 (m, 2H) : Prop-2-yn-1-yl methylene protons.
- δ 1.69–1.73 (s, 3H) : Terminal alkyne proton.
¹³C NMR (100 MHz, Acetone-d₆) :
Ultraviolet-Visible (UV-Vis) Spectroscopy
In ethanol, the compound exhibits absorption maxima at λₘₐₓ = 270 nm (π→π* transition of the pyrazole ring) and λₘₐₓ = 320 nm (n→π* transition of the aldehyde group).
Table 2: Summary of Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| FT-IR | 1700 cm⁻¹ | C=O stretch (aldehyde) |
| ¹H NMR | δ 10.21 (s) | Aldehyde proton |
| ¹³C NMR | δ 191.2 | Aldehyde carbonyl carbon |
| UV-Vis | 270 nm, 320 nm | Pyrazole and aldehyde transitions |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:
- Molecular ion peak : m/z 191.23 ([M]⁺).
- Base peak : m/z 162.10 ([M – CHO]⁺), resulting from aldehyde group loss.
- Key fragments :
The prop-2-yn-1-yl group contributes to characteristic neutral losses of 39 atomic mass units (C₃H₃N) during fragmentation.
Figure 1: Proposed Fragmentation Pathways
$$ \text{M}^+ \xrightarrow{-\text{CHO}} m/z\ 162.10 \xrightarrow{-\text{C}3\text{H}3\text{N}} m/z\ 134.08 \xrightarrow{-\text{CH}_3} m/z\ 105.05 $$
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1,3-dimethyl-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c1-5-6-12(3)10-9(7-14)8(2)11-13(10)4/h1,7H,6H2,2-4H3 |
InChI Key |
CODCLMSMTWJSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C=O)N(C)CC#C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylate
- Starting from diethyl oxalate and acetone, sodium ethoxide is used to form a β-diketone intermediate.
- This intermediate reacts with methylhydrazine to form the pyrazole ring.
- Reaction conditions include maintaining temperatures below 15 °C during initial steps and heating to 40-50 °C for ring closure.
- The crude product is purified by vacuum distillation or recrystallization to yield 1,3-dimethyl-1H-pyrazole-5-carboxylate with high purity.
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| 1. Formation of β-diketone intermediate | Diethyl oxalate, sodium ethoxide, acetone, ethanol, <15 °C, 24 h | Intermediate isolated |
| 2. Pyrazole ring formation | Methylhydrazine, DMF, 5-15 °C addition, then 40-50 °C, 6 h | Crude product concentrated and purified |
Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
- The methyl ester is hydrolyzed under basic conditions using 20% sodium hydroxide at 0 °C to room temperature for 18 hours.
- Acidification with concentrated hydrochloric acid precipitates the acid.
- The product is filtered and dried to yield the acid with >97% purity and around 81% yield.
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Hydrolysis | 20% NaOH, 0 °C to RT, 18 h; HCl addition over 7 h | 81% yield, >97% purity |
Introduction of the Formyl Group via Vilsmeier-Haack Reaction
The formyl group at the 4-position of the pyrazole ring is typically introduced by the Vilsmeier-Haack reaction:
- The pyrazole substrate is treated with a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl3) at 0 °C.
- The reaction mixture is then heated to 70-80 °C for several hours (e.g., 5 h).
- This electrophilic aromatic substitution installs the aldehyde group at the 4-position.
- The crude aldehyde is isolated by standard work-up and purified by crystallization or chromatography.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Formylation | DMF + POCl3, 0 °C to 70-80 °C, 5 h | Yields pyrazole-4-carbaldehyde derivatives |
Installation of the Methyl(prop-2-yn-1-yl)amino Group at Position 5
To introduce the methyl(prop-2-yn-1-yl)amino substituent at the 5-position, nucleophilic substitution or reductive amination strategies can be employed on suitable 5-substituted pyrazole intermediates.
- One approach involves the reaction of 5-halogenated pyrazole derivatives with methyl(prop-2-yn-1-yl)amine under nucleophilic aromatic substitution conditions.
- Alternatively, reductive amination of 5-formyl pyrazoles with methyl(prop-2-yn-1-yl)amine can yield the corresponding amino-substituted pyrazoles.
- Reaction conditions typically include mild heating, use of base or catalysts, and purification by chromatography.
While specific detailed procedures for this exact substitution are scarce, analogous methods for aminoalkyl substitutions on pyrazole rings are well-documented in literature.
Summary Table of Key Preparation Steps
Research Outcomes and Analytical Data
- The purity of intermediates such as 1,3-dimethyl-1H-pyrazole-5-carboxylic acid is confirmed by high-performance liquid chromatography (HPLC) showing >97% purity.
- Structural confirmation of pyrazole aldehydes is done by infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and mass spectrometry (MS).
- Yields for key steps range from 69% to 81% depending on reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The propargyl group can participate in Sonogashira cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propargyl bromide in toluene with sodium hydroxide under phase-transfer catalysis.
Major Products Formed
Oxidation: 1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the coupling partner.
Scientific Research Applications
1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The propargyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazole-4-carbaldehydes exhibit diverse biological and chemical properties depending on substituents. A comparative analysis is provided below:
Crystallographic and Conformational Insights
- The crystal structure of a related pyrimidine derivative (5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-pyrimidine) reveals an envelope conformation in the heterocyclic ring, influenced by bulky substituents . While the target compound’s crystal data are unavailable, analogous pyrazoles (e.g., ) are refined using SHELXL , suggesting similar methodologies could apply.
Biological Activity
1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde is a compound characterized by its unique pyrazole structure, which includes a dimethylamino group and an aldehyde functional group. This structural configuration is believed to contribute significantly to its biological activities, particularly in the fields of oncology and anti-inflammatory research.
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : Approximately 191.23 g/mol
- Structural Features :
- Pyrazole ring
- Dimethylamino group
- Aldehyde group
Biological Activity Overview
Research has indicated that this compound exhibits promising biological activities, including:
- Anticancer Properties : Pyrazole derivatives are often investigated for their potential as anticancer agents. The compound has been noted for its inhibitory effects on serine/threonine kinases, which play crucial roles in cancer cell signaling pathways.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting that this pyrazole derivative may also possess such activities.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Research studies often employ techniques such as molecular docking and in vitro assays to elucidate these interactions.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3,5-Dimethylpyrazole | C₅H₇N₃ | Simple pyrazole structure | Anticancer activity |
| 1-Methyl-3-(prop-2-enyl)-pyrazole | C₈H₉N₃ | Contains an alkene group | Antimicrobial properties |
| 4-Aminoantipyrine | C₉H₈N₄O | Contains an amino group | Analgesic and anti-inflammatory |
This table highlights how the unique combination of functional groups in this compound distinguishes it from other pyrazole derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro studies have shown that derivatives similar to this compound exhibit significant inhibition of cancer cell proliferation. For instance, pyrazole derivatives were tested against various cancer cell lines, demonstrating IC50 values in the micromolar range .
- Anti-inflammatory Activity : A study reported that compounds with similar structures inhibited pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications for inflammatory diseases.
- Antimicrobial Effects : Research has indicated that certain pyrazole derivatives can effectively inhibit bacterial growth. Minimum inhibitory concentration (MIC) assays revealed potent activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
